molecular formula C8H8BrN3O B3032977 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 66383-54-8

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B3032977
CAS No.: 66383-54-8
M. Wt: 242.07 g/mol
InChI Key: SPPBIAXRTZOZSY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-bromo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-3-5(2)12-7(10-4)6(9)8(13)11-12/h3H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBIAXRTZOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388070
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66383-54-8
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. One common method involves the use of n-butyllithium (BuLi) as a base to generate a carbanion intermediate, which then undergoes electrophilic addition to form the desired product . The reaction conditions often require low temperatures and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, brominating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The pathways involved often include signal transduction and metabolic processes, which can lead to various biological effects .

Comparison with Similar Compounds

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrN₃O
  • Molecular Weight : 270.09 g/mol (calculated)
  • CAS Number : 66383-54-8
  • Key Substituents :
    • Bromine at position 3.
    • Methyl groups at positions 5 and 5.
    • A lactam ring (2(1H)-one) at position 2.

This compound serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for introducing aryl/heteroaryl groups at position 3 . Its methyl groups enhance steric stability, while the bromine atom enables functionalization.

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

The table below highlights key structural and functional differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one 3-Br, 5-CH₃, 7-CH₃ C₉H₈BrN₃O 270.09 Suzuki-Miyaura coupling intermediate
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine 3-Br, 5-Cl, 7-Cl C₆H₂BrCl₂N₃ 266.91 Higher electrophilicity; used in agrochemicals
5,7-Dibromo-3-phenylpyrazolo[1,5-a]pyrimidine (30b) 5-Br, 7-Br, 3-Ph C₁₂H₇Br₂N₃ 353.91 Dual bromination enhances cross-coupling scope
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-triazolo[4,3-a]pyrimidin-5(1H)-one 3-(2-OH-Ph), 7-CH₃, 1-Ph C₁₈H₁₄N₄O₂ 318.32 Anticancer activity; strong H-bonding capacity
5,7-Dimethyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one 3-N=NPh, 5-CH₃, 7-CH₃ C₁₄H₁₃N₅O 267.29 Chromophore for optical applications
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-Br, 7-CF₃ C₇H₃BrF₃N₃O 282.02 Enhanced lipophilicity for CNS-targeting drugs

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs like 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine melt at 73–75°C . 3-(2-Hydroxyphenyl)-7-methyl-triazolo[4,3-a]pyrimidin-5(1H)-one: mp 184°C .
  • Spectroscopic Data :
    • The target compound’s ¹H NMR (CDCl₃) shows characteristic methyl singlets (δ ~2.35 ppm) and a lactam carbonyl IR peak at ~1680 cm⁻¹ .
    • 5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153) exhibits aromatic proton signals at δ 8.82–7.35 ppm .

Biological Activity

Overview

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS No. 66383-54-8) is a heterocyclic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer research and enzyme inhibition. Its unique structure facilitates interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one exhibits significant biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : The compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Cellular Effects : Studies indicate that this compound can modulate various cellular processes, including gene expression and metabolism. It has demonstrated anti-proliferative effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

The molecular mechanism underlying the biological activity of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves:

  • Binding to CDKs : The compound binds to the active site of CDKs, inhibiting their phosphorylation activity. This inhibition prevents the progression of the cell cycle by blocking essential signaling pathways required for cell division .
  • Induction of Apoptosis : In addition to cell cycle arrest, this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This dual action enhances its potential as an anticancer agent .

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-oneMCF-712.34CDK inhibition
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-oneHCT-1168.64Induction of apoptosis
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-oneHepG215.20Cell cycle arrest

These findings suggest that the compound exhibits varying degrees of potency across different cancer types and highlights its potential as a therapeutic agent in oncology.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity and interaction modes of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one with CDK2:

Docking Study ParametersValue
Binding Energy-9.4 kcal/mol
Key InteractionsHydrogen bonds with Asp145 and Glu151
Docking SoftwareAutoDock Vina

The docking results indicate a strong binding affinity between the compound and CDK2, supporting its role as a potent inhibitor in cellular processes related to cancer proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

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